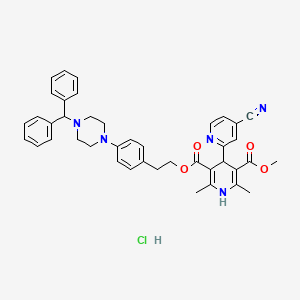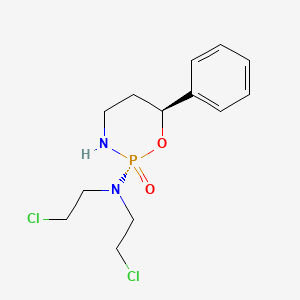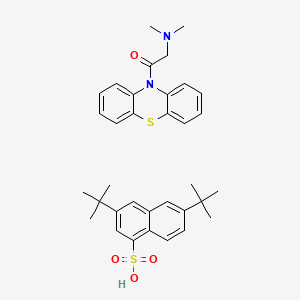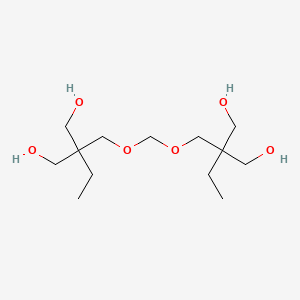
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is a complex organic compound with a molecular formula of C13H8FN3S3 and a molecular weight of 321.416123 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- typically involves the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane . The reaction conditions often require the use of solvents like xylene and catalysts such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
- Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(propylthio)-
Uniqueness
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific structural features and the presence of the phenylmethylthio group.
Eigenschaften
CAS-Nummer |
135489-15-5 |
|---|---|
Molekularformel |
C13H9N3S3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-amino-3-benzylsulfanylthieno[3,2-d][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C13H9N3S3/c14-6-9-11(15)10-12(16-19-13(10)18-9)17-7-8-4-2-1-3-5-8/h1-5H,7,15H2 |
InChI-Schlüssel |
NQLKNDYHBASHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NSC3=C2C(=C(S3)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


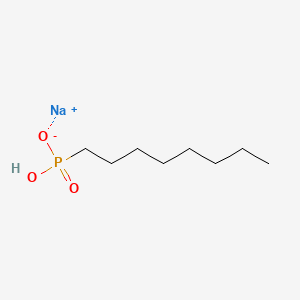


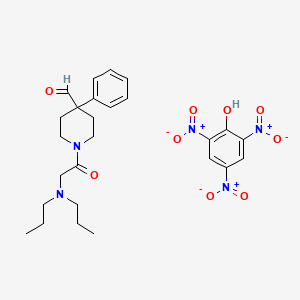
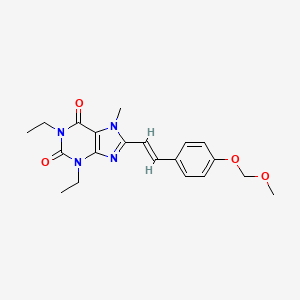
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
